molecular formula C14H13ClN4S B12202016 3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine

3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine

Cat. No.: B12202016
M. Wt: 304.8 g/mol
InChI Key: VUTPZJDGOLKPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-N-heterocycles with aryl ketones in the presence of dimethyl sulfoxide as a methylene donor . The reaction is catalyzed by potassium persulfate (K₂S₂O₈) and iodine (I₂), leading to the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial effects . Additionally, it may interact with cellular receptors and signaling pathways, leading to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13ClN4S

Molecular Weight

304.8 g/mol

IUPAC Name

3-chloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H13ClN4S/c1-9-7-10(2)17-14(16-9)20-8-11-13(15)19-6-4-3-5-12(19)18-11/h3-7H,8H2,1-2H3

InChI Key

VUTPZJDGOLKPRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(N3C=CC=CC3=N2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.